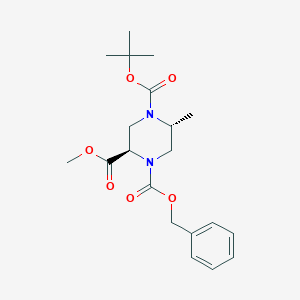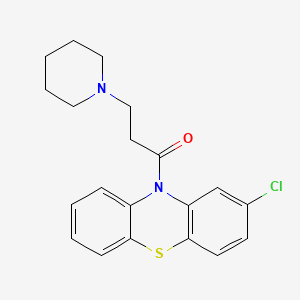![molecular formula C15H14N6O3 B13361141 4-hydroxy-5-methoxy-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]pyridine-2-carboxamide](/img/structure/B13361141.png)
4-hydroxy-5-methoxy-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methoxy-N-[3-(2-methyl-2H-tetraazol-5-yl)phenyl]-4-oxo-1,4-dihydro-2-pyridinecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridinecarboxamide core, substituted with a methoxy group, a tetraazolyl group, and a phenyl group. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-N-[3-(2-methyl-2H-tetraazol-5-yl)phenyl]-4-oxo-1,4-dihydro-2-pyridinecarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridinecarboxamide core, followed by the introduction of the methoxy group, the tetraazolyl group, and the phenyl group. Common reagents used in these reactions include methoxybenzene, tetraazole, and phenylboronic acid. Reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and solvents like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-methoxy-N-[3-(2-methyl-2H-tetraazol-5-yl)phenyl]-4-oxo-1,4-dihydro-2-pyridinecarboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyridinecarboxamide core can be reduced to form a hydroxyl group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed under anhydrous conditions.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled temperatures.
Major Products
Oxidation: Formation of 5-hydroxy-N-[3-(2-methyl-2H-tetraazol-5-yl)phenyl]-4-oxo-1,4-dihydro-2-pyridinecarboxamide.
Reduction: Formation of 5-methoxy-N-[3-(2-methyl-2H-tetraazol-5-yl)phenyl]-4-hydroxy-1,4-dihydro-2-pyridinecarboxamide.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
5-methoxy-N-[3-(2-methyl-2H-tetraazol-5-yl)phenyl]-4-oxo-1,4-dihydro-2-pyridinecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-methoxy-N-[3-(2-methyl-2H-tetraazol-5-yl)phenyl]-4-oxo-1,4-dihydro-2-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival.
Comparación Con Compuestos Similares
Similar Compounds
- 5-methoxy-N-[3-(2H-tetraazol-5-yl)phenyl]-4-oxo-1,4-dihydro-2-pyridinecarboxamide
- 5-methoxy-N-[3-(2-methyl-2H-tetraazol-5-yl)phenyl]-4-oxo-1,4-dihydro-2-pyridinecarboxylic acid
Uniqueness
Compared to similar compounds, 5-methoxy-N-[3-(2-methyl-2H-tetraazol-5-yl)phenyl]-4-oxo-1,4-dihydro-2-pyridinecarboxamide exhibits unique properties due to the presence of the methoxy group and the specific substitution pattern on the phenyl ring. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C15H14N6O3 |
|---|---|
Peso molecular |
326.31 g/mol |
Nombre IUPAC |
5-methoxy-N-[3-(2-methyltetrazol-5-yl)phenyl]-4-oxo-1H-pyridine-2-carboxamide |
InChI |
InChI=1S/C15H14N6O3/c1-21-19-14(18-20-21)9-4-3-5-10(6-9)17-15(23)11-7-12(22)13(24-2)8-16-11/h3-8H,1-2H3,(H,16,22)(H,17,23) |
Clave InChI |
VPGYKVIFNHNQKP-UHFFFAOYSA-N |
SMILES canónico |
CN1N=C(N=N1)C2=CC(=CC=C2)NC(=O)C3=CC(=O)C(=CN3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-3-[5-(2,3,4-trifluorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B13361059.png)
![6-phenyl-N-(prop-2-yn-1-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B13361068.png)
![6-(4-Iodophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361078.png)
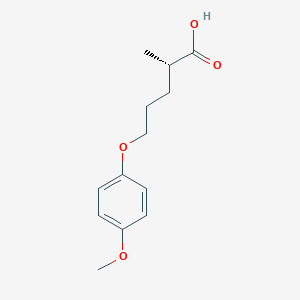
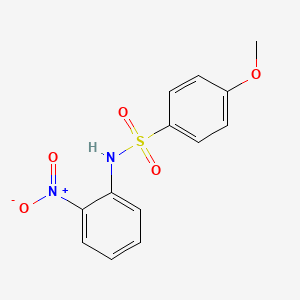



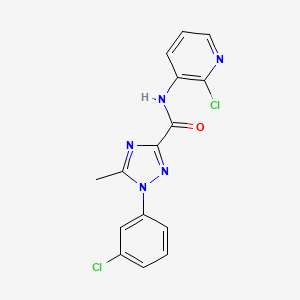
![3-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B13361127.png)
![2-[(1,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B13361128.png)
![2-[(4-benzyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13361129.png)
